5-CMF [5-(Chloromethyl)fluorescein]
Description
BenchChem offers high-quality 5-CMF [5-(Chloromethyl)fluorescein] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-CMF [5-(Chloromethyl)fluorescein] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
147963-25-5 |
|---|---|
Molecular Formula |
C21H13ClO5 |
Molecular Weight |
380.78 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Chloromethyl)fluorescein: Properties, Mechanism, and Application in Cellular Analysis
Introduction
In the landscape of cellular and molecular biology, the ability to track, quantify, and understand cellular processes in living systems is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. Among these, 5-(Chloromethyl)fluorescein (5-CMF) and its precursor, 5-(Chloromethyl)fluorescein diacetate (CMFDA), are widely utilized for assessing cell health, tracking cell populations, and quantifying intracellular thiols.
This guide provides a comprehensive technical overview of 5-CMF, moving beyond standard protocols to elucidate the underlying chemical and biological principles that govern its application. We will explore its mechanism of action, key photophysical properties, and provide field-proven experimental workflows designed for robustness and reproducibility. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful fluorophore with a deeper understanding of its behavior within a cellular context.
The Core Principle: From a Pro-Probe to a Trapped Fluorescent Adduct
The utility of 5-CMF originates from its cell-permeant precursor, 5-(Chloromethyl)fluorescein diacetate, commercially known as CMFDA or CellTracker™ Green. CMFDA itself is a non-fluorescent and hydrophobic molecule, properties that are critical for its function as a "pro-probe." This design allows it to passively diffuse across the lipid bilayer of the plasma membrane into the cytoplasm of living cells.[1]
Once inside the cell, a two-step activation process occurs:
-
Esterase Cleavage: The two acetate groups on the CMFDA molecule are rapidly hydrolyzed by ubiquitous intracellular esterases. This enzymatic cleavage unmasks the fluorescein fluorophore, rendering the molecule, now 5-(Chloromethyl)fluorescein (5-CMF), fluorescent.[2][3] This initial step is dependent on the enzymatic activity of viable cells, making it an intrinsic marker of cellular health.
-
Thiol Conjugation: The key to intracellular retention lies in the chloromethyl group. This functional group is mildly electrophilic and reacts with nucleophilic thiol groups found on intracellular molecules, primarily the tripeptide glutathione (GSH).[4] This reaction, often catalyzed by the enzyme Glutathione S-transferase (GST), forms a stable, covalent thioether bond.[4][5] The resulting 5-CMF-glutathione adduct is a polar, membrane-impermeant molecule that is effectively trapped within the cell, unable to diffuse out across the intact plasma membrane.[1]
This trapping mechanism ensures that the fluorescent signal is stable and well-retained for extended periods, often for at least 72 hours, allowing for long-term cell tracking through several generations.[5][6]
Visualizing the Mechanism of Action
The following diagram illustrates the sequential activation and retention of CMFDA within a viable cell.
Caption: CMFDA passively enters the cell, is activated by esterases to 5-CMF, and then retained via conjugation to thiols like GSH.
Spectroscopic and Photophysical Properties
The performance of any fluorophore is defined by its interaction with light. Understanding the excitation and emission spectra, along with key photophysical parameters, is critical for designing experiments, selecting appropriate instrumentation, and interpreting results.
The fluorescent entity is the de-esterified and conjugated 5-CMF molecule, which is a derivative of fluorescein. Therefore, its spectral properties are very similar to those of the fluorescein dianion at physiological pH.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~492 nm | The optimal wavelength of light for excitation.[1] |
| Emission Maximum (λem) | ~517 nm | The peak wavelength of the emitted fluorescent light.[1][3] |
| Extinction Coefficient (ε) | ~77,000 - 90,000 M⁻¹cm⁻¹ | A measure of light absorption efficiency. This is an approximation based on the parent fluorescein molecule at pH 9.[2][7] |
| Quantum Yield (Φf) | ~0.92 - 0.95 | The efficiency of converting absorbed photons into emitted photons. This is an approximation based on fluorescein in 0.1 N NaOH.[7][8][9] |
| Recommended Filter Set | Standard FITC / GFP | Compatible with common filter sets found on most fluorescence microscopes and flow cytometers. |
Expert Insight on Photophysical Parameters: Directly measured values for the extinction coefficient and quantum yield of the 5-CMF-glutathione adduct are not readily available in the literature. However, since the core fluorophore is fluorescein, its properties provide a robust and scientifically sound approximation. The high extinction coefficient and near-perfect quantum yield are what make this probe exceptionally bright and suitable for detecting even low levels of intracellular thiols. The brightness of a fluorophore is the product of its extinction coefficient and quantum yield; for 5-CMF, this high value ensures excellent signal-to-noise ratios in most applications.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, incorporating steps and rationale to ensure data integrity.
Reagent Preparation and Storage
Proper handling of CMFDA is the first step toward reproducible results.
Stock Solution (10 mM):
-
Warm the Vial: Before opening, allow the lyophilized CMFDA vial (typically 50 µg) to equilibrate to room temperature. This prevents condensation of atmospheric moisture, which can degrade the reagent.
-
Reconstitution: Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a 10 mM concentration. For a 50 µg vial (MW: 464.9 g/mol ), this is approximately 10.8 µL.[3]
-
Mixing: Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes. Store desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]
Working Solution (1-10 µM):
-
Pre-warm Buffer: Pre-warm the required volume of serum-free medium or a suitable buffer (e.g., PBS or HBSS) to 37°C. Causality: Using serum-free medium for the loading step is critical because serum proteins contain esterases that can prematurely cleave CMFDA extracellularly.
-
Dilution: Immediately before use, dilute the 10 mM DMSO stock solution into the pre-warmed, serum-free medium to the desired final concentration. A common starting point is 5 µM. For long-term tracking (>3 days), concentrations up to 25 µM may be required, but should be optimized to minimize potential cytotoxicity.
-
Mixing: Vortex the working solution immediately after dilution to prevent the hydrophobic probe from precipitating.
Staining Protocol for Adherent Cells
Caption: Workflow for staining adherent cells with CMFDA, from initial incubation to final preparation for analysis.
Staining Protocol for Suspension Cells
Caption: Workflow for staining suspension cells, involving centrifugation steps for solution exchange.
Applications and Scientific Considerations
Primary Applications
-
Long-Term Cell Tracking: The stable, non-transferable signal makes CMFDA ideal for tracking cell migration, proliferation (via dye dilution), and differentiation over several days.[5][6]
-
Cell Viability: As activation requires esterase activity, only viable cells will become fluorescent. This can be combined with a viability dye like Propidium Iodide (PI) for a two-color live/dead assessment.
-
Measurement of Cellular Glutathione: The fluorescence intensity is directly proportional to the amount of thiol-reactive adducts formed. In many cell types, GSH is the most abundant non-protein thiol, making CMFDA a useful tool for monitoring changes in cellular GSH levels, often in the context of oxidative stress.[10]
Critical Scientific Considerations
-
Specificity for Glutathione: While the reaction is often described as specific to GSH, this is primarily due to the high intracellular concentration of GSH (up to 10 mM).[4] The chloromethyl group can react with other free thiols, such as those on cysteine residues of proteins. One study in cortical cultures noted that depletion of GSH did not abolish CMFDA staining, suggesting that in certain cellular contexts, a significant portion of the signal may arise from conjugation to proteins rather than just GSH.[11] Researchers should interpret results with this in mind, considering the signal as an indicator of total cellular thiols, which is predominantly GSH.
-
Cytotoxicity and Concentration: While generally considered non-toxic at working concentrations, it is imperative to perform a dose-response curve for your specific cell type and experimental duration. Overloading cells with the probe can lead to artifacts and impact normal cellular physiology.
-
Controls are Non-Negotiable:
-
Unstained Control: To set baseline fluorescence for your instrument.
-
Positive Control: A known healthy cell population to confirm the staining protocol works.
-
Negative/Experimental Control: For studies of oxidative stress, pre-treating cells with a GSH-depleting agent like buthionine sulfoximine (BSO) can validate that changes in fluorescence correlate with changes in GSH levels.
-
Conclusion
5-(Chloromethyl)fluorescein, delivered as its diacetate precursor, is a robust and brilliantly fluorescent tool for live-cell analysis. Its utility is grounded in a well-understood mechanism of enzymatic activation and covalent intracellular retention. By appreciating the nuances of its photophysical properties, the causality behind protocol steps, and its potential limitations, researchers can confidently employ this probe to generate high-integrity data for a wide range of applications in cell biology and drug discovery.
References
-
Jung, S., et al. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. Molecules, 25(18), 4126. Available at: [Link]
-
Brouwer, A. M. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Physical Chemistry Chemical Physics, 4(8), 1327-1334. Available at: [Link]
-
Wikipedia. (n.d.). Fluorescein. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
-
Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Available at: [Link]
-
Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloromethylfluorescein diacetate. Retrieved from [Link]
-
Tauskela, J. S., et al. (2000). Evaluation of glutathione-sensitive fluorescent dyes in cortical culture. Glia, 30(4), 329-341. Available at: [Link]
-
Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Oxford Biomedical Research. (2001). Glutathione. Retrieved from [Link]
-
Hirano, T., et al. (2004). Property of thimerosal-induced decrease in cellular content of glutathione in rat thymocytes: a flow cytometric study with 5-chloromethylfluorescein diacetate. Toxicology in Vitro, 18(5), 667-674. Available at: [Link]
-
Domainex. (n.d.). GSH Reactivity Assay. Retrieved from [Link]
-
de la Torre, J. G., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 23(7), 1629. Available at: [Link]
Sources
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- 2. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Green CMFDA (5-Chloromethylfluorescein diacetate), Green fluorescent dye (CAS 136832-63-8) | Abcam [abcam.com]
- 6. Fluorescein - Wikipedia [en.wikipedia.org]
- 7. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. Property of thimerosal-induced decrease in cellular content of glutathione in rat thymocytes: a flow cytometric study with 5-chloromethylfluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of glutathione-sensitive fluorescent dyes in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: The Permeability and Application of 5-CMF vs. 5-CMFDA
Executive Summary The direct answer to your query is no . 5-CMF (5-Chloromethylfluorescein) is generally considered membrane-impermeant in its native form at physiological pH.
For live-cell imaging and long-term tracking, researchers must use its esterified precursor, 5-CMFDA (5-Chloromethylfluorescein Diacetate) , often commercially branded as CellTracker™ Green.
This guide details the physicochemical distinction between these two forms, the "Trojan Horse" mechanism required for intracellular delivery, and the specific protocols for utilizing the 5-CMF fluorophore correctly in both live-cell and cell-free applications.
Part 1: Chemical Basis of Permeability
To understand why 5-CMF fails to permeate cells while its derivative succeeds, one must analyze the structure-function relationship regarding charge masking.
The Polarity Barrier
-
5-CMF (The Effector): At a physiological pH of 7.4, the fluorescein core of 5-CMF exists as a dianion (negatively charged). This high polarity prevents it from passively diffusing across the lipophilic plasma membrane.
-
5-CMFDA (The Delivery System): The addition of two acetate groups to the phenolic oxygens of the fluorescein core neutralizes these charges. This modification renders the molecule non-fluorescent but highly lipophilic, allowing it to passively diffuse through the cell membrane.
The "Trapping" Mechanism
Once 5-CMFDA enters the cell, it undergoes a two-step transformation that converts it back into 5-CMF and then locks it inside the cell.
-
Hydrolysis: Intracellular esterases cleave the acetate groups, regenerating the fluorescent, charged 5-CMF.[1][2]
-
Conjugation (The Trap): The chloromethyl group on 5-CMF reacts with intracellular thiols—primarily Glutathione (GSH) —mediated by Glutathione S-Transferase (GST). This forms a cell-impermeant thioether adduct that cannot cross the membrane, effectively "trapping" the signal inside the cell.
Visualization of the Transport Pathway
Figure 1: The conversion mechanism of CMFDA to 5-CMF. Note that direct application of 5-CMF (grey node) is blocked at the membrane.
Part 2: Experimental Applications
Choosing the correct reagent is critical for experimental success. Use the table below to select the appropriate form.
| Feature | 5-CMFDA (CellTracker Green) | 5-CMF (Pure Fluorophore) |
| Primary Application | Live cell tracking, proliferation assays. | Cell-free assays, lysate analysis, standards.[3] |
| Cell Permeability | High (Passive diffusion). | Very Low / Negligible . |
| Fluorescence State | Non-fluorescent (Pro-dye). | Fluorescent.[1][4][5][6][7][8] |
| Fixability | Yes (Aldehyde-fixable via protein thiols).[2] | N/A (unless microinjected). |
| Reaction Target | Intracellular Thiols (GSH). | Soluble Thiols (in buffer/lysate). |
Critical Insight: The "Fixability" Advantage
Unlike other tracking dyes (e.g., Calcein AM), the 5-CMF generated from CMFDA covalently binds to cellular thiols. This means you can fix the cells with formaldehyde and the dye will not wash out. This allows for downstream immunocytochemistry (ICC) without losing the tracking signal.
Part 3: Protocols
Protocol A: Live Cell Tracking (Using CMFDA)
Use this protocol if your goal is to image live cells or track cell division.
Reagents:
-
5-CMFDA (CellTracker™ Green)[2]
-
Anhydrous DMSO
-
Serum-free medium (or PBS)
Workflow:
-
Stock Preparation: Dissolve 5-CMFDA in anhydrous DMSO to 10 mM. Store at -20°C, desiccated.
-
Working Solution: Dilute stock to 0.5–25 µM in serum-free medium.
-
Note: Serum proteins contain thiols that will quench the dye before it enters the cell. Always load in serum-free buffer.
-
-
Incubation: Apply to cells for 15–45 minutes at 37°C.
-
Recovery (Critical Step): Remove dye solution, wash with PBS, and replace with complete growth medium (containing serum). Incubate for 30 minutes at 37°C.
-
Why? This allows the acetate hydrolysis to complete and pumps out any unreacted dye, reducing background noise.
-
-
Imaging: Ex/Em: 492/517 nm (FITC filter set).
Protocol B: Thiol Quantification in Lysates (Using 5-CMF)
Use this protocol if you are quantifying Glutathione (GSH) levels in cell lysates.
Reagents:
Workflow:
-
Lysis: Lyse cells in a buffer compatible with fluorescence (avoid high detergents if possible).
-
Reaction: Mix 50 µL of lysate with 50 µL of 5-CMF (1-10 µM final concentration) in a black 96-well plate.
-
Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.
-
Measurement: Read fluorescence (Ex/Em: 492/517 nm).
-
Validation: Compare against a standard curve of known GSH concentrations.
Part 4: Troubleshooting & Validation
Specificity Controls
To confirm that the signal is derived from thiol conjugation (GSH) and not non-specific binding:
-
NEM Block: Pre-treat cells/lysates with N-Ethylmaleimide (NEM). NEM alkylates free thiols. Subsequent addition of CMFDA/5-CMF should result in zero/low fluorescence , proving the signal is thiol-dependent.
-
BSO Treatment: Treat live cells with Buthionine Sulfoximine (BSO), an inhibitor of GSH synthesis. This should significantly reduce CMFDA retention time.
Common Pitfalls
-
High Background: Caused by skipping the "Recovery" step in Protocol A. Unreacted dye must be allowed to efflux.
-
No Signal: Usually caused by using 5-CMF instead of 5-CMFDA on live cells, or loading in high-serum media (serum sponges the dye).
Decision Logic Diagram
Figure 2: Decision matrix for selecting the correct fluorophore form based on experimental conditions.
References
-
Poot, M., et al. (1991). "Analysis of mitochondrial morphology and function with novel fixable fluorescent stains." Journal of Histochemistry & Cytochemistry. (Demonstrates the chloromethyl mechanism and fixation properties).
-
Thermo Fisher Scientific. "CellTracker™ Green CMFDA Dye - Product Information." Thermo Fisher User Guide. (Official protocol and chemical specifications).
-
Hissin, P. J., & Hilf, R. (1976). "A fluorometric method for determination of oxidized and reduced glutathione in tissues." Analytical Biochemistry. (Foundational method for thiol/glutathione detection).[10]
-
MedChemExpress. "Green CMFDA Datasheet." MCE Product Guide. (Confirming esterase cleavage mechanism).
Sources
- 1. accegen.com [accegen.com]
- 2. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy 5-CMF [5-(Chloromethyl)fluorescein] | 147963-25-5 [smolecule.com]
- 6. Invitrogen CellTracker Fluorescent Probes 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Fluorometric Estimation of Glutathione in Cultured Microglial Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]
5-CMF Fluorescence Quantum Yield & pH Dependence: A Technical Guide
Topic: 5-CMF Fluorescence Quantum Yield pH Dependence Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Core Physicochemical Identity
5-Chloromethylfluorescein (5-CMF) is the bioactive fluorophore generated from the hydrolysis of CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate).[1] While widely utilized for long-term cell tracking due to its thiol-reactivity and retention, its fluorescence properties are intrinsically linked to the pH of the local environment.[1]
Understanding the pH dependence of 5-CMF is critical for experimental accuracy.[1] Like its parent molecule fluorescein, 5-CMF exhibits a pKa of approximately 6.4 .[1] Consequently, its fluorescence quantum yield (
This guide details the mechanistic basis of this pH sensitivity, provides quantitative reference data, and outlines a self-validating protocol for determining quantum yield in your specific experimental buffer systems.
Mechanistic Basis of pH Dependence
The fluorescence of 5-CMF is governed by the ionization state of its xanthene ring system.[1] The chloromethyl group at the 5-position facilitates intracellular retention via conjugation to glutathione (GSH) but does not significantly alter the electronic properties of the fluorophore core compared to fluorescein.
The Ionization Equilibrium
The pH-dependent fluorescence intensity is driven by the equilibrium between three primary species:
-
Lactone/Neutral Form (pH < 5.0): Non-fluorescent.[1] The spirocyclic lactone ring is closed.
-
Monoanion (pH 5.5 – 6.0): Weakly fluorescent (
).[1] Protonation occurs at the phenolic oxygen. -
Dianion (pH > 7.0): Highly fluorescent (
).[1] Both the carboxyl and phenolic groups are deprotonated, allowing for maximum delocalization of the -electron system.
Visualization of Activation and Ionization
The following diagram illustrates the transformation from the CMFDA precursor to the active 5-CMF-GSH conjugate and its pH-dependent states.
Figure 1: Activation pathway of CMFDA to 5-CMF and the subsequent pH-dependent equilibrium between the low-fluorescence monoanion and high-fluorescence dianion.[1]
Quantitative Reference Data
The following data summarizes the photophysical properties of 5-CMF (and its glutathione conjugate) derived from its structural homology to fluorescein.
Table 1: Physicochemical Properties of 5-CMF
| Parameter | Value / Range | Notes |
| Excitation Max | 492 nm | pH > 7.0 |
| Emission Max | 517 nm | pH > 7.0 |
| pKa | ~6.4 | Phenolic hydroxyl ionization |
| 0.92 | Reference standard (0.1 M NaOH) | |
| ~0.75 – 0.85 | Physiological cytosolic conditions | |
| ~0.25 – 0.35 | Early endosomal/lysosomal mimic | |
| Extinction Coeff.[1] ( | ~75,000 | At pH 9.0 |
Critical Insight: At pH 6.0, the fluorescence intensity of 5-CMF is approximately 30-40% of its maximum intensity at pH 9.[1]0. This makes 5-CMF a poor choice for lysosomal tracking unless ratiometric calibration is performed, but an excellent sensor for cytosolic pH changes.[1]
Protocol: Determination of Quantum Yield ( )
To rigorously determine the quantum yield of 5-CMF in your specific buffer system, use the Comparative Method . This involves measuring the integrated fluorescence intensity and absorbance of your sample against a standard with a known
Reagents & Equipment[1][2]
-
Standard: Fluorescein (free acid or sodium salt), analytical grade.[1]
-
Solvent: 0.1 M NaOH (for Standard,
).[1][2] -
Sample: 5-CMF (hydrolyzed from CMFDA using esterase or mild base, then conjugated with excess GSH to mimic intracellular state).
-
Instrument: Spectrofluorometer and UV-Vis Spectrophotometer.[1]
Experimental Workflow
Figure 2: Step-by-step workflow for the comparative determination of fluorescence quantum yield.
Detailed Steps
-
Preparation: Prepare a stock solution of 5-CMF-GSH adduct in your test buffer (e.g., PBS pH 7.4). Prepare the Fluorescein Standard in 0.1 M NaOH.
-
Dilution Series: Prepare 5 dilutions for both the Sample and Standard.
-
Constraint: The Absorbance (OD) at the excitation wavelength (492 nm) must be kept below 0.1 (ideally 0.02 – 0.08) to avoid inner filter effects.
-
-
Acquisition:
-
Calculation:
Where
Applications & Troubleshooting
Intracellular pH Artifacts
Because 5-CMF is pH-sensitive, changes in fluorescence intensity during cell tracking experiments may reflect pH changes (e.g., apoptosis-induced acidification) rather than dye loss or cell division.[1]
-
Mitigation: If precise quantification of protein/cell mass is required independent of pH, consider using CellTracker™ Red CMTPX , which is pH-insensitive in the physiological range.
Signal Normalization
When comparing 5-CMF signal between cell lines with different metabolic baselines:
-
Clamp pH: Use Nigericin/High
buffers to clamp intracellular pH to a known value (e.g., 7.4) during the readout phase to normalize . -
Ratiometric Imaging: Co-stain with a pH-insensitive reference dye (e.g., a Sulforhodamine derivative) to distinguish concentration changes from pH effects.[1]
References
-
Sjöback, R., Nygren, J., & Kubista, M. (1995).[1] Absorption and fluorescence properties of fluorescein.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.[1] (Establishes the pKa and ionization behavior of the fluorescein core).
-
Poot, M., et al. (1991).[1] Analysis of mitochondrial morphology and function with novel fixable fluorescent stains. Journal of Histochemistry & Cytochemistry, 44(12), 1363-1372.[1] (Describes the chloromethyl mechanism).
-
Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]
- Molecular Probes Handbook.Chapter 15: pH Indicators.
Sources
Part 1: Molecular Architecture & Physicochemical Properties
[1]
The efficacy of 5-CMF as a probe stems from the coupling of a high-quantum-yield fluorophore (fluorescein) with a specific alkylating handle (chloromethyl).[1]
Chemical Structure Analysis
The core structure consists of a xanthene tricyclic system typical of fluorescein.[1] The defining feature is the chloromethyl group (-CH₂Cl) substituted at the 5-position of the bottom benzene ring (isobenzofuran moiety).[1]
-
Fluorophore: Fluorescein (pH-dependent fluorescence; highly fluorescent in dianion form at pH > 6.5).[1]
-
Electrophile: Chloromethyl group.[1][2] A methylene bridge connects the chlorine leaving group to the aromatic ring.[1] This benzylic chloride is moderately reactive, allowing for stability in solution while retaining reactivity toward "soft" nucleophiles like thiols.[1]
Spectral & Physical Data
5-CMF retains the spectral characteristics of its parent fluorescein, making it compatible with standard FITC/GFP filter sets.[1]
| Property | Value / Description |
| IUPAC Name | 5-(chloromethyl)-3',6'-dihydroxy-spiro[isobenzofuran-1,9'-xanthene]-3-one |
| Molecular Weight | ~380.78 Da |
| Excitation Max ( | 492 nm (pH > 7) |
| Emission Max ( | 517 nm (pH > 7) |
| Extinction Coefficient ( | ~76,000 |
| Quantum Yield ( | ~0.90 (aqueous buffer, pH 9) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (unless ionized) |
Technical Insight: The fluorescence of 5-CMF is significantly quenched at acidic pH (pKa ~6.4).[1] Experimental designs involving acidic organelles (lysosomes) must account for this pH sensitivity.[1]
Part 2: Mechanistic Reactivity: The Chloromethyl Group
The utility of 5-CMF lies in the specific reactivity of the chloromethyl group.[1] Unlike maleimides (which undergo Michael addition), chloromethyl derivatives react via a nucleophilic substitution mechanism.[1]
The Reaction Mechanism
The chloromethyl group functions as an alkylating agent.[1] The reaction proceeds via a bimolecular nucleophilic substitution (
-
Nucleophile: The thiolate anion (
) is the primary physiological nucleophile due to its high nucleophilicity and polarizability ("soft" base).[1] -
Electrophile: The methylene carbon of the
group is electron-deficient (partially positive) due to the electronegative chlorine.[1] -
Leaving Group: Chloride (
) is a good leaving group.[1] -
Product: A stable thioether bond (
).
Reaction Equation:
Selectivity Profile (Thiol vs. Amine)
While chloromethyl groups can theoretically react with amines, the reaction rate with thiols is orders of magnitude faster at physiological pH (7.2–7.4).[1]
-
Thiols (Cysteine, Glutathione): Highly reactive.[1][3] The benzylic nature of the electrophile stabilizes the transition state for soft nucleophiles.
-
Amines (Lysine): Poor reactivity.[1] Amines are "harder" nucleophiles and require higher pH or higher temperatures to react significantly with benzylic chlorides compared to thiols.[1]
Critical Causality: This selectivity is why 5-CMF is used to track cells via glutathione conjugation without non-specifically crosslinking surface proteins, which preserves cellular function.[1]
Figure 1: The
Part 3: Biological Applications & Intracellular Dynamics[3][5]
In live-cell imaging, 5-CMF is rarely applied directly due to poor membrane permeability of the charged carboxylate.[1] Instead, the diacetate ester form, 5-CMFDA (CellTracker™ Green) , is used.[1]
The CMFDA Delivery System
The "retention" mechanism is a two-step "lock-in" process:
-
Hydrolysis (Activation): CMFDA (non-fluorescent, lipophilic) crosses the cell membrane.[1] Intracellular esterases cleave the two acetate groups, regenerating the fluorescent, anionic 5-CMF.[1]
-
Conjugation (Retention): The regenerated 5-CMF reacts with intracellular thiols.[1] The most abundant thiol is Glutathione (GSH) (1–10 mM cytosolic concentration).[1] This reaction is often catalyzed by Glutathione S-Transferase (GST) , significantly accelerating the trapping process compared to spontaneous reaction.[1]
Signal Retention
The resulting 5-CMF-Glutathione conjugate is highly charged (due to the glutamate/glycine residues of GSH) and cannot cross cell membranes.[1] It is also too large to pass through gap junctions, ensuring that the dye stays within the parent cell and is passed to daughter cells only during division.[1]
Figure 2: The Intracellular Retention Mechanism.[1] CMFDA enters passively, is hydrolyzed to reactive 5-CMF, and is subsequently conjugated to Glutathione (GSH) by GST enzymes, trapping the signal inside the cell.
Part 4: Experimental Protocols
This protocol is designed for CellTracker™ Green CMFDA labeling of adherent cells, but the chemistry applies to 5-CMF direct labeling of proteins in buffer.[1]
Preparation of Reagents
-
Stock Solution: Dissolve lyophilized CMFDA in high-quality anhydrous DMSO to 10 mM .
-
Why: Moisture hydrolyzes the acetate groups prematurely.[1] Store desiccated at -20°C.
-
-
Working Solution: Dilute stock to 0.5 – 25 µM in serum-free medium.
-
Why: Serum proteins contain thiols (albumin) and esterases that will deactivate the dye before it enters the cells.[1]
-
Labeling Workflow
-
Wash Cells: Rinse cells with PBS or serum-free medium.[1]
-
Incubate: Add working solution. Incubate 30–45 minutes at 37°C.
-
Recovery (Critical Step): Remove dye solution.[1] Replace with complete medium (containing serum) and incubate for 30 minutes at 37°C.
-
Imaging: Image using standard FITC/GFP settings (Ex 492 / Em 517).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence | Incomplete hydrolysis or low GSH levels.[1] | Increase recovery time (Step 3) to allow full esterase activity.[1] Ensure cells are healthy (GSH is depleted in stressed cells).[1] |
| High Background | Dye reacting with extracellular proteins.[1] | Ensure staining is done in serum-free medium.[1][10][7] Wash thoroughly after labeling.[1] |
| Cytotoxicity | DMSO concentration or dye overload.[1] | Keep final DMSO < 0.1%.[1] Titrate dye concentration down (often 1-5 µM is sufficient).[1] |
| Rapid Bleaching | Oxidation of fluorophore.[1] | Use antifade mounting media if fixing cells.[1] Minimize excitation intensity. |
References
-
Thermo Fisher Scientific. CellTracker™ Green CMFDA Dye (5-Chloromethylfluorescein Diacetate).[1] User Guide and Product Information.[1] Link
-
Poot, M., et al. (1991).[1] "Analysis of mitochondrial morphology and function with novel fixable fluorescent stains."[1] Journal of Histochemistry & Cytochemistry, 44(12), 1363-1372.[1] (Establishes the chloromethyl retention mechanism). Link[1]
-
Haugland, R. P. (2010).[1] The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies.[1] 11th Edition.[1] (Definitive source on fluorophore chemistry). Link
-
PubChem. 5-Chloromethylfluorescein diacetate (Compound Summary).[1] National Library of Medicine.[1] Link[1]
-
Zhang, J., et al. (2018).[1] "Glutathione S-Transferase-Mediated Fluorescence Probe for Selective Detection of Glutathione." Analytical Chemistry. (Details the GST-mediated conjugation kinetics). Link[1]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Buy 5-CMF [5-(Chloromethyl)fluorescein] | 147963-25-5 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of the reaction between nitric oxide and glutathione: implications for thiol depletion in cells [pubmed.ncbi.nlm.nih.gov]
- 7. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. CellTracker™ Green CMFDA Dye, 1 mg - FAQs [thermofisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide: Stability of 5-CMF Thioether Conjugates In Vivo
This guide details the stability profile of 5-chloromethylfluorescein (5-CMF) thioether conjugates in vivo. It contrasts the robust chemical stability of the chloromethyl-thiol bond against the biological factors—specifically multidrug resistance protein (MRP) efflux—that dictate the functional retention of the probe.
Executive Summary
The stability of 5-CMF thioether conjugates is defined by a dichotomy between chemical robustness and biological clearance . Chemically, the thioether bond formed by 5-CMF (via alkylation) is irreversible and superior to the reversible succinimide thioethers formed by maleimides. However, in vivo stability is functionally limited by the cellular export of glutathione (GSH) conjugates. Long-term signal retention depends entirely on the fraction of the probe that bypasses the "glutathione trap" to alkylate intracellular proteins.
Mechanistic Foundation: The Chemistry of Alkylation
To understand the stability of 5-CMF conjugates, one must first distinguish its binding mechanism from other common thiol-reactive probes.
The Alkylation Mechanism
Unlike maleimides, which react via a Michael addition, 5-CMF (and its diacetate derivative, CellTracker™ Green CMFDA) contains a chloromethyl group (
-
Reaction:
-
Bond Type: Thioether.
-
Reversibility: Irreversible.
5-CMF vs. Maleimides: The Stability Advantage
The primary failure mode of antibody-drug conjugates (ADCs) or probes using maleimide chemistry is the retro-Michael reaction , where the bond breaks in plasma, transferring the payload to albumin (thiol exchange). 5-CMF conjugates do not undergo this exchange because the carbon-sulfur bond formed by alkylation is chemically inert under physiological conditions.
| Feature | 5-CMF (Chloromethyl) | Maleimide (Succinimidyl) |
| Reaction Type | Michael Addition | |
| Bond Stability | High (Irreversible) | Moderate (Reversible/Exchangeable) |
| Plasma Stability | Stable against thiol exchange | Susceptible to retro-Michael exchange |
| Primary Loss Mechanism | Active Efflux (MRP transporters) | Chemical Hydrolysis / Exchange |
The Biological Fate: Retention vs. Efflux
While the chemical bond is stable, the functional stability (fluorescence retention) is governed by intracellular processing. The probe faces a "fork in the road" immediately upon activation.
The Glutathione Trap (Signal Loss)
The majority of intracellular thiols are Glutathione (GSH), present at mM concentrations.
-
Conjugation: Glutathione S-Transferases (GST) rapidly catalyze the reaction of 5-CMF with GSH.
-
Efflux: The resulting 5-CMF-GSH conjugate is an anionic substrate for Multidrug Resistance Proteins (MRPs) , specifically MRP1 (ABCC1) and MRP2.
-
Result: The conjugate is actively pumped out of the cell within hours. This is often mistaken for "instability," but it is actually efficient cellular detoxification.
The Protein Anchor (Signal Retention)
Long-term stability (3–6 generations or >72 hours) is achieved only by the fraction of 5-CMF that alkylates protein thiols (cysteine residues).
-
Conjugation: A smaller fraction of 5-CMF reacts with accessible cysteines on cytoskeletal proteins or enzymes.
-
Retention: These high-molecular-weight adducts cannot be transported by MRPs. They remain trapped in the cytoplasm.
-
Dilution: Signal loss occurs only via cell division (splitting the pool of labeled proteins) or protein turnover (degradation).
Visualizing the Pathway
The following diagram illustrates the competition between protein retention and glutathione-mediated efflux.
Figure 1: The dual fate of 5-CMF in vivo. Stability relies on the "Protein Anchor" pathway, while the "GSH pathway" leads to rapid signal loss via MRP transporters.
Experimental Protocols for Stability Assessment
To rigorously validate the stability of 5-CMF conjugates in your specific biological model, use the following protocols.
Protocol A: The "Fixation Test" (Differentiation of Bound vs. Free)
This protocol determines what percentage of your signal is truly stable (protein-bound) versus transient (GSH-bound).
-
Labeling: Stain cells with 5-CMF (e.g., 1-10 µM) for 30 mins in serum-free medium.
-
Recovery: Wash and incubate in complete medium for 60 mins to allow excess unreacted dye to efflux.
-
Measurement 1 (Total Signal): Measure mean fluorescence intensity (MFI) by flow cytometry (
). -
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins. Note: PFA crosslinks proteins but allows small molecules (like GSH-conjugates) to wash out if membranes are permeabilized.
-
Permeabilization: Treat with 0.1% Triton X-100 for 5 mins (forces leakage of non-protein-bound species).
-
Measurement 2 (Stable Signal): Wash 3x with PBS and measure MFI (
). -
Calculation:
Target: >80% retention indicates successful protein anchoring.
Protocol B: Efflux Inhibition Assay
To confirm if signal loss is due to transporter activity (biological instability) rather than chemical degradation.
-
Setup: Prepare two aliquots of cells.
-
Inhibition: Pre-treat Group A with Probenecid (2.5 mM) or MK-571 (50 µM) for 30 mins. Leave Group B untreated.
-
Labeling: Stain both groups with 5-CMF.
-
Kinetic Monitoring: Measure fluorescence every 30 mins for 4 hours.
-
Interpretation:
-
If Group A retains significantly more signal than Group B, your "instability" is due to MRP-mediated efflux of the GSH-conjugate.
-
Comparative Stability Matrix
| Probe Chemistry | Chemical Stability (pH 7.4) | Resistance to Efflux | Fixability (Aldehyde) | In Vivo Half-Life |
| 5-CMF (Chloromethyl) | High (No hydrolysis) | Low (GSH-adducts) / High (Protein-adducts) | Yes (Crosslinks) | Days (Generational dilution) |
| Maleimide | Low (Ring opening/Exchange) | Moderate | Yes | Hours to Days (Exchange risk) |
| Calcein AM | N/A (Free dye) | Very Low (Rapid efflux) | No (Washes out) | Hours |
References
-
Haugland, R. P. The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.[1] (Detailed mechanism of chloromethyl reaction and glutathione transferase mediation). Link
-
Homolya, L., et al. (2003). "Fluorescent probes for the study of P-glycoprotein and multidrug resistance proteins."[2] Methods in Molecular Biology. (Identifies 5-CMF-GSH as a specific substrate for MRP1/ABCC1 efflux pumps).
-
Thermo Fisher Scientific. "CellTracker™ Green CMFDA Dye Product Information." (Confirming fixation retention and generational tracking capabilities). Link
-
Ballatori, N., et al. (2009). "Glutathione dysregulation and the etiology and progression of human diseases." Biological Chemistry. (Context on intracellular GSH concentrations and GST kinetics). Link
-
Shen, B-Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology. (Comparative data on maleimide instability vs. stable linkages). Link
Sources
Methodological & Application
5-CMF and propidium iodide co-staining procedure
Topic: 5-CMF and Propidium Iodide Co-Staining Procedure: Dual-Parameter Assessment of Cell Viability and Thiol Status Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, and Drug Development Professionals
Introduction
This Application Note details the methodology for co-staining live cells with 5-Chloromethylfluorescein Diacetate (5-CMFDA) and Propidium Iodide (PI) . This dual-parameter assay is a robust tool for simultaneously evaluating metabolic enzymatic activity, intracellular thiol levels (specifically Glutathione, GSH), and plasma membrane integrity.
While traditional "Live/Dead" assays often use Calcein AM, 5-CMFDA (CellTracker™ Green) offers distinct advantages for long-term tracking and oxidative stress studies. Unlike Calcein, which is retained solely by membrane integrity, the fluorescent metabolite of CMFDA (5-CMF) covalently binds to intracellular thiols via a glutathione S-transferase (GST) mediated reaction. This "thiol-trapping" mechanism makes the signal retention less susceptible to dye leakage in stressed-but-viable cells, providing a more rigorous readout of cellular health and reducing potential.
Key Applications:
-
Cytotoxicity Screening: Distinguishing viable (GSH-high/Membrane-intact) from necrotic (Membrane-compromised) populations.
-
Oxidative Stress Profiling: Monitoring GSH depletion in viable cells prior to cell death.
-
Long-term Cell Tracking: Analysis of proliferation in co-culture systems.
Mechanism of Action
Understanding the differential staining mechanisms is critical for accurate data interpretation.
-
5-CMFDA (Green Channel): This molecule is non-fluorescent and membrane-permeant.[1][2] Upon entering a live cell, two sequential events must occur:
-
Hydrolysis: Intracellular esterases cleave the acetate groups, converting CMFDA to 5-Chloromethylfluorescein (5-CMF).[2][3]
-
Conjugation: The chloromethyl group reacts with intracellular thiols (primarily Glutathione) to form a membrane-impermeant, fluorescent thioether adduct. This adduct is trapped within the cell.
-
-
Propidium Iodide (Red Channel): PI is a DNA-intercalating agent that is membrane-impermeant.[4][5] It is excluded by viable cells with intact plasma membranes.[5] It only stains cells with compromised membranes (late apoptotic or necrotic cells), where it binds to DNA and fluoresces with high intensity.
Figure 1: Molecular Mechanism of Co-Staining
Caption: CMFDA requires esterase cleavage and GSH conjugation to fluoresce (Green).[6] PI is excluded by intact membranes.[5][7]
Materials & Equipment
Reagents
| Reagent | Stock Concentration | Solvent | Storage |
| CellTracker™ Green CMFDA | 10 mM | Anhydrous DMSO | -20°C (Desiccated) |
| Propidium Iodide (PI) | 1.0 mg/mL | dH2O or PBS | 4°C (Protect from light) |
| Loading Buffer | N/A | Serum-free Medium (e.g., Opti-MEM) or PBS | 37°C |
| Complete Medium | N/A | Medium + FBS | 37°C |
Critical Note on Loading Buffer: Do not use serum-containing medium during the initial CMFDA loading step. Serum esterases will hydrolyze CMFDA extracellularly, increasing background noise and reducing labeling efficiency.
Experimental Protocol
This protocol is optimized for adherent mammalian cells but can be adapted for suspension cells by substituting centrifugation (300 x g, 5 min) for aspiration steps.
Phase 1: Preparation and Loading (The "Pulse")
-
Preparation: Dilute the 10 mM CMFDA stock into pre-warmed serum-free medium to a final working concentration of 0.5 – 5 µM .
-
Optimization: Start with 1 µM for general viability. Use higher concentrations (5-10 µM) if tracking cell divisions over days.
-
-
Wash: Remove culture media from cells and wash once with PBS to remove residual serum esterases.
-
Stain: Add the CMFDA working solution to the cells.
-
Incubate: Incubate for 30 minutes at 37°C in a cell culture incubator.
Phase 2: Recovery (The "Chase")
Why this step matters: The chloromethyl reaction with thiols is not instantaneous. A recovery period in complete medium allows the reaction to finish and pumps out unreacted dye, significantly improving the Signal-to-Noise Ratio (SNR).*
-
Remove Dye: Aspirate the CMFDA loading solution.
-
Wash: Wash cells once with PBS.[5]
-
Recover: Add pre-warmed Complete Medium (containing serum) and incubate for 30 minutes at 37°C.
-
Note: During this phase, CMFDA is converted to the cell-impermeant thioether adduct.
-
Phase 3: Counter-Staining and Acquisition
-
Harvest (if Flow Cytometry): Trypsinize cells (if adherent), neutralize with media, and pellet. Resuspend in Flow Cytometry Staining Buffer (PBS + 1% BSA).
-
PI Addition: Add Propidium Iodide to a final concentration of 1 – 2 µg/mL .
-
Incubation: Incubate for 5–10 minutes at room temperature in the dark.
-
Do NOT Wash: Do not wash the cells after adding PI. PI equilibrium is required for accurate dead cell discrimination.
-
Acquire: Analyze immediately on a Flow Cytometer or Fluorescence Microscope.
Data Acquisition & Analysis
Flow Cytometry Setup
-
CMFDA (Green): Excitation 488 nm / Emission 530/30 nm (FITC Channel).
-
PI (Red): Excitation 488 nm or 561 nm / Emission 610/20 nm (PE-Texas Red or PerCP Channel).
Compensation: Although spectral overlap is minimal between FITC and Texas Red, single-stain controls are mandatory to correct for any spillover of the bright CMFDA signal into the PI channel.
Gating Strategy
The resulting cytogram (Green vs. Red) will typically yield three distinct populations.
Figure 2: Logical Gating Strategy
Caption: Q4 represents healthy cells. Q1 represents dead cells where cytosolic CMFDA has leaked out.
Quantitative Interpretation
| Population | 5-CMF Signal (Green) | PI Signal (Red) | Biological Status |
| Viable | High | Low | Intact membrane, active esterases, high thiol (GSH) content. |
| Early Stressed | Intermediate | Low | Intact membrane, but GSH depletion (oxidative stress). |
| Dead/Necrotic | Low | High | Membrane ruptured. PI enters nucleus; CMFDA leaks out. |
| Late Apoptotic | Intermediate/High | High | Membrane compromised, but some organelle-trapped dye may remain. |
Troubleshooting & Optimization
-
Low Green Signal in Live Cells:
-
Cause: Incomplete hydrolysis or low thiol levels.
-
Solution: Increase recovery time (Phase 2) to 45-60 mins. Ensure loading buffer is serum-free.
-
-
High Red Background:
-
Cause: PI concentration too high or incubation too long.
-
Solution: Titrate PI down to 0.5 µg/mL. Analyze within 30 minutes of PI addition.
-
-
Dye Leakage:
-
Cause: Incomplete conjugation.
-
Solution: The chloromethyl reaction is slower than simple esterase cleavage. Do not skip the 30-minute recovery step in complete media.
-
References
-
Thermo Fisher Scientific. CellTracker™ Green CMFDA Dye Product Information. Molecular Probes Handbook.[8][9]
-
Poot, M., et al. (1991). "Analysis of mitochondrial activity and cellular glutathione levels in living cells by flow cytometry." Cytometry, 12(2), 184-187.
-
Bio-Rad. Propidium Iodide Staining of Cells for Flow Cytometry. Bio-Rad Protocol Database.
-
Wallace, P.K., et al. (2013). "Tracking Antigen-Driven Responses by Flow Cytometry: Monitoring Proliferation by Dye Dilution." Cytometry Part A, 73A(11), 1019-1034. (Validates CMFDA retention mechanism).
Sources
- 1. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. takara.co.kr [takara.co.kr]
- 4. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Invitrogen™ CellTracker™ Fluorescent Probes | Fisher Scientific [fishersci.ca]
- 7. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Probes Handbook | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - FR [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-CMF Cytotoxicity at High Concentrations
Introduction: 5-Carboxymethylfluorescein (5-CMF) is a versatile fluorescent probe, prized for its pH sensitivity and utility as a cellular tracer.[1][2] While generally considered to have low toxicity at standard working concentrations, researchers pushing the limits for signal intensity or exploring novel applications may encounter unexpected cytotoxicity.[2][3] This guide provides a comprehensive troubleshooting framework to help you identify, understand, and mitigate issues of cell death and experimental artifacts when using 5-CMF at high concentrations. Our approach is grounded in explaining the causal mechanisms behind experimental outcomes, ensuring the integrity and reliability of your results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying science and a step-by-step protocol for resolution.
Issue 1: Significant Cell Death is Observed Post-Loading, Even in Dark Conditions.
Question: I'm observing a sharp decrease in cell viability after incubating my cells with a high concentration of 5-CMF, even when my plates are protected from light. What could be causing this intrinsic toxicity?
Answer: While fluorescein derivatives are known for low intrinsic toxicity, high concentrations can induce stress through several mechanisms independent of light exposure. These can range from physicochemical artifacts of the dye in your media to off-target biological effects.
-
Potential Cause A: Reagent Aggregation and Precipitation. At high concentrations, 5-CMF may exceed its solubility limit in complex cell culture media, leading to the formation of micro-precipitates.[4] These aggregates can be physically damaging to cells or induce stress responses, leading to apoptosis or necrosis. This is particularly relevant in serum-containing media or after freeze-thaw cycles of stock solutions.
-
Potential Cause B: Off-Target Metabolic or Organelle Stress. Introducing a high concentration of any exogenous small molecule can perturb cellular homeostasis. Fluorescent dyes have been shown to accumulate in organelles like mitochondria, and at high loads, this can lead to the generation of mitochondrial superoxide, inducing oxidative stress and apoptosis even without photoexcitation.[5]
-
Potential Cause C: Solvent Toxicity. 5-CMF is typically dissolved in an organic solvent like DMSO. If the final concentration of the solvent in your culture medium is too high (typically >0.5%), the vehicle itself can be cytotoxic.
This protocol establishes the highest concentration of 5-CMF your specific cell line can tolerate without significant viability loss in the absence of light.
-
Prepare 5-CMF Dilutions: Prepare a 2X serial dilution series of 5-CMF in your complete cell culture medium, starting from a concentration significantly higher than your target. Also, prepare a 2X serial dilution of the vehicle (e.g., DMSO) as a solvent control.
-
Seed Cells: Plate your cells in an opaque-walled 96-well plate (to prevent signal crosstalk) at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.
-
Treat Cells: Add an equal volume of the 2X 5-CMF dilutions to the appropriate wells. To the solvent control wells, add the 2X vehicle dilutions. Include wells with untreated cells (media only) as a negative control.
-
Incubate: Incubate the plate for your desired experimental duration (e.g., 24, 48 hours) under standard culture conditions, ensuring complete protection from light by wrapping the plate in aluminum foil.
-
Assess Viability: Use a non-interfering cell viability assay (see Issue 3 for guidance) to measure cell health. An ATP-based assay (e.g., CellTiter-Glo®) or a membrane-impermeable DNA-binding dye[6] are excellent choices.
-
Analyze Data: Plot cell viability (%) against 5-CMF concentration. The highest concentration that maintains >90% viability compared to the vehicle control is your recommended maximum working concentration for non-cytotoxic effects.
Issue 2: Rapid Cell Death Occurs Upon Microscopic Observation or Exposure to Ambient Light.
Question: My cells look healthy after loading with 5-CMF, but they die quickly once I put the plate on the microscope stage. Why is the dye becoming toxic under illumination?
Answer: You are observing a classic case of phototoxicity . Fluorescein and its derivatives are potent photosensitizers. When excited by light (e.g., from a microscope's lamp or laser), they can transfer this energy to molecular oxygen, generating highly reactive and cytotoxic molecules, including singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[7][8] These molecules cause rapid oxidative damage to lipids, proteins, and DNA, leading to apoptosis or necrosis.[7][9]
-
Set Up Parallel Plates: Prepare two identical plates of cells loaded with a range of 5-CMF concentrations as described in Protocol 1.
-
Controlled Light Exposure:
-
Dark Plate: Keep one plate completely wrapped in foil in the incubator.
-
Light Plate: Expose the second plate to the light source you are concerned about (e.g., place it on the microscope stage with the epifluorescence lamp on for a defined period, such as 15-30 minutes).
-
-
Incubate and Assess: Return both plates to the incubator for a further 4-24 hours. Measure cell viability in both plates using a suitable assay.
-
Analyze: A significant drop in viability in the "Light Plate" compared to the "Dark Plate" confirms phototoxicity.[7][10]
-
Mitigation Strategies:
-
Reduce Light Intensity: Use the lowest possible light intensity and exposure time required for image acquisition.
-
Use Neutral Density Filters: Attenuate the excitation light from your microscope.
-
Incorporate Antioxidants: Supplementing your media with an antioxidant like N-acetylcysteine (NAC) or Vitamin C during the experiment can help neutralize ROS and may reduce phototoxic effects.[9]
-
Choose a Different Probe: If phototoxicity is unavoidable, consider using a fluorescent probe with a longer wavelength (red or far-red), as this lower-energy light is generally less damaging to cells.[9]
-
Caption: The mechanism of 5-CMF-induced phototoxicity.
Issue 3: My Viability Assay (MTT, MTS, Resazurin) Results Are Inconsistent or Show an Increase in Signal.
Question: After treating cells with 5-CMF, my MTT assay shows that viability is over 100%, which doesn't make sense. Is the dye interfering with my assay?
Answer: Yes, direct interference is highly likely. Many common viability assays rely on absorbance or fluorescence readouts that can be compromised by the spectral properties of 5-CMF.
-
Mechanism of Interference:
-
Spectral Overlap: 5-CMF absorbs light around 490 nm and emits around 515 nm.[1] This can overlap with the absorbance spectra of formazan products (from MTT/MTS/XTT assays) or resorufin (from resazurin assays), leading to artificially high or low readings.[11]
-
Redox Interference: Tetrazolium (MTT, MTS) and resazurin assays measure the metabolic activity of cellular dehydrogenases.[11] It is possible, though less common, for high concentrations of a dye to interfere with these enzymatic reactions directly. A study on phenylethanoid glycosides showed they could directly reduce MTT, leading to a false positive signal of increased viability.[12]
-
-
Prepare Wells: In a 96-well plate, add your complete culture medium to several wells.
-
Add Dye: Add the highest concentration of 5-CMF used in your experiments to half of these wells.
-
Add Assay Reagent: Add the viability assay reagent (e.g., MTT, MTS, or resazurin) to all wells (including those with and without 5-CMF).
-
Incubate & Read: Follow the standard incubation procedure for the assay and then read the plate on a plate reader.
-
Analyze: A significant signal in the cell-free wells containing 5-CMF indicates direct interference.
-
Solution: Switch to an orthogonal viability assay that is not based on colorimetric or fluorometric readouts in the green spectrum.
Issue 4: The Cellular Fluorescence Signal Fades Over Time, but Cells Appear Morphologically Healthy.
Question: I've loaded my cells with 5-CMF, and the initial signal is strong. However, over a few hours, the fluorescence intensity decreases significantly, but a trypan blue stain shows the cells are still viable. Is this just photobleaching?
Answer: While photobleaching is a factor during imaging[1], a continuous decrease in signal in cells kept in the dark is more likely due to active cellular efflux .
-
Mechanism of Efflux: Cells possess a variety of ATP-dependent transporter proteins, such as the Multidrug Resistance-Associated Proteins (MRPs) and P-glycoprotein (P-gp), which function to pump foreign substances (xenobiotics) out of the cytoplasm.[14] Carboxyfluorescein derivatives, including the closely related BCECF, are well-known substrates for these pumps.[14][15][16] Therefore, a decreasing signal may simply reflect the cells actively cleaning themselves of the dye, not dying.
-
Experimental Setup: Load cells with 5-CMF as usual. After loading, wash the cells and replace the medium with fresh medium.
-
Inhibitor Treatment: Divide the cells into groups:
-
Control: No further treatment.
-
Inhibitor Group: Treat cells with a known inhibitor of efflux pumps, such as indomethacin (can inhibit certain MRP transporters).[15]
-
-
Time-Course Measurement: Measure the intracellular fluorescence intensity at several time points over a few hours using a plate reader or flow cytometer, keeping the cells in the dark between readings.
-
Endpoint Viability: At the final time point, perform a viability assay (e.g., trypan blue or an ATP assay) on all groups.
-
Interpretation:
-
If the fluorescence signal decreases in the control group but is retained in the inhibitor group, and both groups show high viability, the signal loss is due to efflux.
-
If the signal decreases in all groups and is correlated with a drop in viability, cytotoxicity is the primary cause.
-
Caption: Workflow to distinguish between cytotoxicity and efflux.
Frequently Asked Questions (FAQs)
-
Q1: What is considered a "high concentration" for 5-CMF? This is highly cell-type dependent. While standard protocols for probes like 5-CM-H2DCFDA use 1-10 µM, "high concentrations" exploring cytotoxicity could range from 50 µM to over 1 mM. For the parent compound fluorescein, cytotoxic effects under irradiation were seen in the 75-2400 µM range.[8][10] It is essential to perform a dose-response curve for your specific cell line and experimental conditions (see Protocol 1).
-
Q2: What are the best practices for preparing and storing 5-CMF solutions? To minimize artifacts, always prepare fresh working solutions from a concentrated stock just before use. Store the concentrated stock solution (e.g., in DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect all stock and working solutions from light.[1]
-
Q3: Which control experiments are absolutely essential?
-
Unstained Control: Cells not treated with 5-CMF to measure baseline viability and autofluorescence.
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the highest 5-CMF dose.
-
Light vs. Dark Control: To definitively test for phototoxicity.
-
Cell-Free Assay Control: To test for direct interference of 5-CMF with your viability assay readout.
-
Data Summary Table
| Parameter | Recommendation / Finding | Rationale | Citation |
| Typical Working Conc. | 1-25 µM | Generally non-toxic and sufficient for most tracking/pH studies. | [1] |
| Potentially Cytotoxic Conc. | > 50 µM (Cell-type dependent) | High concentrations can induce intrinsic toxicity or phototoxicity. | [5][8][10] |
| Primary Cytotoxicity Mode | Phototoxicity (ROS/¹O₂ Generation) | Fluorescein is a known photosensitizer; toxicity is light-dependent. | [7][8] |
| Key Artifacts | Assay Interference, Cellular Efflux | The dye can interfere with viability assays or be actively pumped out by cells. | [12][14][15] |
| Recommended Viability Assay | ATP-based (Luminescence) or LDH Release | These methods are less susceptible to spectral interference from 5-CMF. | [11][13] |
References
-
Children's National Hospital. (2018, February 8). Fluorescent dyes used to track calcium dynamics cause cell damage, may manipulate findings. Children's National Hospital News. [Link]
-
Hussain, S. (2020). On a New Proposed Mechanism of 5-Fluorouracil-Mediated Cytotoxicity. Trends in Cancer, 6(5), 365-368. [Link]
-
Dvořák, A., et al. (2022). Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye. International Journal of Molecular Sciences, 23(3), 1504. [Link]
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Dvořák, A., et al. (2022). Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye. International Journal of Molecular Sciences, 23(1504). [Link]
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Brie, A., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules, 25(23), 5733. [Link]
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Antonenko, Y. N., et al. (2018). Fluorescein Derivatives as Antibacterial Agents Acting via Membrane Depolarization. Molecules, 23(2), 402. [Link]
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Aydin, M., et al. (2025). 5-Hydroxymethylfurfural causes reproductive toxicity in male mice by increasing oxidative stress and apoptosis through the Nrf2/HO-1 signaling pathway. Toxicology Mechanisms and Methods. [Link]
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Robey, R. W., et al. (2004). Drug efflux transport properties of 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) and its fluorescent free acid, BCECF. Biochemical Pharmacology, 67(8), 1481-1492. [Link]
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Dvořák, A., et al. (2022). Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye. International Journal of Molecular Sciences, 23(3), 1504. [Link]
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MDPI. (2020, December 17). Fluorescein Derivatives. Encyclopedia MDPI. [Link]
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The Transmitter. (2016, January 6). Light beams from high-res microscope can trigger cell death. The Transmitter. [Link]
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McEwan, G. T., et al. (1995). Polarized efflux of 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein from cultured epithelial cell monolayers. The Journal of Membrane Biology, 144(2), 163-174. [Link]
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ResearchGate. (n.d.). Cellular uptake studies for 10 µM of 5(6)-carboxyfluorescein.... ResearchGate. [Link]
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Nanolive. (2025, July 21). Phototoxic effects of fluorescent dyes. YouTube. [Link]
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Zhou, W., et al. (2017). Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing. Journal of Biomedical Optics, 22(12), 1-10. [Link]
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Jo, Y., et al. (2023). Substituent Effects of Fluorescein on Photoredox Initiating Performance under Visible Light. ACS Omega, 8(43), 40589-40597. [Link]
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ResearchGate. (n.d.). The viability of cells after the CMF treatment with the MTT assay at 1, 3 and 5. ResearchGate. [Link]
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Maher, J., et al. (2014). Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. Journal of Visualized Experiments, (93), 52163. [Link]
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ResearchGate. (n.d.). 5-Methoxyflavone (5-MF) inhibits cell proliferation in vitro. ResearchGate. [Link]
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Hunter, J., et al. (1993). Efflux of bis-carboxyethyl-carboxyfluorescein (BCECF) by a novel ATP-dependent transport mechanism in epithelial cells. The FASEB Journal, 7(11), 1044-1049. [Link]
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Li, N., et al. (2020). 5-HMF induces anaphylactoid reactions in vivo and in vitro. Food and Chemical Toxicology, 146, 111822. [Link]
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Wang, P., et al. (2015). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. Molecules, 20(5), 8060-8071. [Link]
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ResearchGate. (n.d.). 5-(Chloromethyl)furfural (CMF): A Platform for Transforming Cellulose into Commercial Products. ResearchGate. [Link]
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Constant, S., et al. (2024). Extraction of 5-Hydroxymethylfurfural and Furfural in Aqueous Biphasic Systems: A COSMO-RS Guided Approach to Greener Solvent Selection. ACS Sustainable Chemistry & Engineering. [Link]
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Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]
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Malyguine, A., et al. (2012). New flow cytometric assays for monitoring cell-mediated cytotoxicity. Cytometry Part A, 81A(2), 109-118. [Link]
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Lecoeur, H., et al. (2001). Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants. Journal of Immunological Methods, 253(1-2), 133-144. [Link]
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de Groot, M. J., et al. (2025). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Journal for ImmunoTherapy of Cancer, 13(5). [Link]
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Al-Baadani, M. A., et al. (2024). Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. Update Publishing House. [Link]
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ResearchGate. (2025, August 6). 5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass. ResearchGate. [Link]
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Paul, A., et al. (2014). Direct analysis of mAb aggregates in mammalian cell culture supernatant. Journal of Chromatography B, 969, 145-150. [Link]
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ResearchGate. (n.d.). Experimental studies towards optimization of the production of 5-(chloromethyl)furfural (CMF) from glucose in a two-phase reactor. ResearchGate. [Link]
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Lamberti, M., et al. (2017). Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. PLOS ONE, 12(1), e0169382. [Link]
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Gmeiner, W. H. (2023). Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. Journal of Cancer Metastasis and Treatment. [Link]
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Tung, Y., et al. (2017). An Efficient and Flexible Cell Aggregation Method for 3D Spheroid Production. Journal of Visualized Experiments, (121), 55244. [Link]
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Waters Corporation. (n.d.). Direct and Rapid SEC Analysis of Monoclonal Antibody Titer and Aggregation in Cell-Culture. Waters Corporation. [Link]
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Technical Support Center: Improving 5-CF Retention in Multidrug Resistant Cells
Welcome to the technical support center for researchers investigating Multidrug Resistance (MDR). This guide, curated by our senior application scientists, provides in-depth troubleshooting, validated protocols, and expert-driven FAQs to address the common challenge of poor 5-Carboxyfluorescein (5-CF) retention in MDR-expressing cells. Our goal is to empower you with the knowledge to generate robust, reproducible data.
A quick clarification on terminology: This guide focuses on the use of 5-Carboxyfluorescein Diacetate (5-CFDA) . This is a non-fluorescent, cell-permeable probe that, once inside the cell, is cleaved by intracellular esterases into the fluorescent molecule 5-Carboxyfluorescein (5-CF) . It is the retention of this fluorescent 5-CF product that is measured to assess MDR activity.
Section 1: The Core Mechanism: 5-CFDA Uptake, Activation, and Efflux
Understanding the biological cascade is critical to designing and troubleshooting your experiments. The assay relies on a sequence of events: passive entry, enzymatic activation, and active export.
-
Passive Uptake : The hydrophobic, non-fluorescent 5-CFDA molecule readily diffuses across the plasma membrane into the cytoplasm.[1]
-
Intracellular Activation : Once inside, non-specific intracellular esterases cleave the two acetate groups from the 5-CFDA molecule.[2][3][4] This enzymatic conversion yields 5-Carboxyfluorescein (5-CF), a highly fluorescent molecule.
-
Trapping & Efflux : The cleavage of the acetate groups exposes carboxyl groups, making 5-CF a negatively charged, hydrophilic molecule. This charge significantly hinders its ability to passively diffuse back out of the cell, effectively "trapping" it inside healthy, non-resistant cells.[4] However, in MDR cells, this is where the key event occurs. ATP-Binding Cassette (ABC) transporters, specifically those of the Multidrug Resistance-Associated Protein (MRP) family (e.g., MRP1/ABCC1), recognize 5-CF as a substrate and actively pump it out of the cell using ATP.[5][6]
-
The Readout : The net result is that non-MDR cells accumulate high levels of 5-CF and exhibit bright green fluorescence, while MDR-positive cells efficiently efflux 5-CF, resulting in significantly lower fluorescence.
The diagram below illustrates this entire process.
Caption: Mechanism of 5-CFDA uptake, conversion, and efflux by MRP1.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence signal in my MDR-positive cells so low or non-existent?
This is the expected result and the very principle of the assay. The low signal directly reflects the high activity of efflux pumps like MRP1 in your MDR cells. These pumps are efficiently removing the fluorescent product (5-CF) as soon as it's formed.[5] To confirm this, you should run a parallel experiment where the MDR cells are pre-treated with an appropriate inhibitor (see Q2). The inhibitor will block the pumps, leading to 5-CF accumulation and a significant increase in fluorescence, bringing it closer to the levels seen in your non-MDR (parental) control cells.
Q2: Which inhibitor should I use? Verapamil, Probenecid, or MK-571?
The choice of inhibitor is critical and depends on the specific ABC transporter you are studying.
-
For P-glycoprotein (P-gp/MDR1/ABCB1): Use Verapamil . While P-gp is not the primary transporter for 5-CF, it's a major MDR pump. Verapamil is a well-characterized P-gp inhibitor.[7][8] If you are studying a different P-gp-specific fluorescent substrate (like Rhodamine 123), Verapamil is the correct choice.
-
For MRP Family Transporters (MRP1/ABCC1): Use Probenecid or MK-571 . 5-CF is a known substrate for MRP1.[6] Both Probenecid and MK-571 effectively inhibit MRP transporters.[9][10] MK-571 is often considered a more potent and broad-spectrum MRP inhibitor.[11][12]
Q3: What are the typical working concentrations for 5-CFDA and the inhibitors?
These concentrations must always be optimized for your specific cell type and experimental conditions, but here are common starting points:
-
5-CFDA: 0.5 µM to 5 µM.[13] Start with a titration (e.g., 0.5, 1, 2.5, 5 µM) using your non-MDR (parental) cells to find the lowest concentration that gives a bright, stable signal without causing cytotoxicity.
-
Inhibitors:
Always perform a toxicity test (e.g., a simple viability assay) for each inhibitor on your cells to ensure the concentration used does not cause cell death, which would confound the results.
Q4: Can I perform the assay in my regular cell culture medium containing serum and phenol red?
It is strongly recommended that you do not .
-
Serum: Serum contains esterases that can hydrolyze 5-CFDA in the medium before it enters the cells. This extracellularly generated 5-CF will not be taken up by cells and will contribute to very high background fluorescence.
-
Phenol Red: Phenol red is a pH indicator that is itself fluorescent and can interfere with the signal, increasing background noise.
For best results, perform the loading and incubation steps in a serum-free, phenol red-free medium or a simple buffered salt solution like PBS or HBSS.[13]
Section 3: Detailed Troubleshooting Guide
Problem: My negative control cells (non-MDR parental line) show very weak fluorescence.
| Potential Cause | Explanation & Solution |
| Inactive 5-CFDA Probe | 5-CFDA is sensitive to hydrolysis, especially once in solution.[13] Solution: Prepare fresh working solutions of 5-CFDA from a DMSO stock immediately before each experiment. Ensure your DMSO stock is anhydrous and stored desiccated at -20°C or below. Aliquot stocks to avoid repeated freeze-thaw cycles.[1] |
| Low Esterase Activity | Some cell types may have inherently low intracellular esterase activity, leading to slow conversion of 5-CFDA to 5-CF. Solution: Increase the incubation time with 5-CFDA (e.g., from 30 minutes to 60 minutes). You can also try a slightly higher, non-toxic concentration of the probe. |
| Sub-optimal Loading Buffer | The pH and composition of the loading buffer can affect probe uptake and enzyme activity. Solution: Ensure your loading buffer (e.g., PBS) is at a physiological pH (~7.4). Warming the buffer to 37°C can also improve uptake. |
| Instrument Settings | The fluorescence reader or flow cytometer may not be set up correctly. Solution: Ensure you are using the correct excitation/emission filters for fluorescein (Ex: ~495 nm / Em: ~520 nm).[2] Check that the gain/PMT voltage is set appropriately to detect the signal from a positive control sample.[16] |
Problem: I see very high background fluorescence, even in wells without cells.
| Potential Cause | Explanation & Solution |
| Probe Hydrolysis in Media | As mentioned in FAQ #4, esterases in serum will cleave 5-CFDA extracellularly. Solution: Perform all loading and incubation steps in serum-free, phenol red-free medium . |
| Incomplete Washing | Residual extracellular 5-CFDA in the well after loading will contribute to background. Solution: Wash the cells thoroughly (at least 2-3 times) with ice-cold, serum-free buffer after the loading step to remove all extracellular probe.[4] |
| Probe Auto-oxidation | 5-CFDA is light-sensitive and can oxidize, becoming fluorescent without enzymatic cleavage. Solution: Protect all probe solutions and the cells during incubation from light by covering them with aluminum foil. Prepare working solutions fresh and do not store them. |
Problem: My known MDR inhibitor is not increasing fluorescence in my resistant cells.
| Potential Cause | Explanation & Solution |
| Incorrect Inhibitor Used | You may be using a P-gp inhibitor (Verapamil) for an MRP-mediated resistance, or vice versa. Solution: Confirm the primary efflux pump expressed in your cell line (via qPCR or Western Blot if unknown). Use an MRP inhibitor like MK-571 for 5-CF retention assays.[12][17] |
| Insufficient Pre-incubation Time | The inhibitor needs time to enter the cells and bind to the transporter. Solution: Pre-incubate the cells with the inhibitor for at least 30-60 minutes at 37°C before adding the 5-CFDA probe. |
| Inhibitor Concentration Too Low | The concentration may be insufficient to fully block the high number of pumps in your resistant cells. Solution: Perform a dose-response curve with the inhibitor to find the optimal concentration that gives the maximum increase in fluorescence without being toxic. |
| Cell Line Has Multiple Resistance Mechanisms | The cells may express multiple types of ABC transporters, or have other resistance mechanisms that are not blocked by your chosen inhibitor.[18] Solution: This is a complex biological problem. You may need to try a combination of inhibitors or investigate other resistance pathways in your specific model. |
Section 4: Experimental Protocols & Workflows
This section provides a validated starting protocol for a 96-well plate-based 5-CF retention assay.
Recommended Reagents & Materials:
-
Cells: MDR-positive cell line and its corresponding non-MDR parental/sensitive cell line.
-
Probes: 5-CFDA (e.g., 10 mM stock in anhydrous DMSO).
-
Inhibitors: MK-571 (e.g., 50 mM stock in DMSO) or other relevant inhibitors.
-
Buffers: Phenol red-free, serum-free culture medium (for incubation), and ice-cold PBS (for washing).
-
Plates: Black-walled, clear-bottom 96-well microplates are ideal for fluorescence assays to reduce well-to-well crosstalk.[19]
-
Instrumentation: Fluorescence microplate reader or flow cytometer.
Experimental Workflow Diagram
Caption: Standard workflow for a 5-CFDA efflux assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed your MDR and parental cells into a black-walled, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the assay. Incubate for 24 hours in complete medium.
-
Prepare for Assay: On the day of the assay, aspirate the complete medium. Wash the cells once with 100 µL of warm (37°C), serum-free, phenol red-free medium.
-
Inhibitor Pre-incubation:
-
To the appropriate wells, add 100 µL of serum-free medium containing the MDR inhibitor (e.g., 50 µM MK-571).
-
To control wells (no inhibition), add 100 µL of serum-free medium containing the same final concentration of vehicle (e.g., DMSO) used for the inhibitor.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Probe Loading: Prepare a 2X working solution of 5-CFDA (e.g., 2 µM) in warm, serum-free medium. Add 100 µL of this solution directly to each well (this will dilute your inhibitor/vehicle 1:2 to the final 1X concentration). The final 5-CFDA concentration will now be 1 µM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. This allows for probe uptake and conversion to 5-CF.
-
Washing: Aspirate the loading solution. Wash the cells three times with 200 µL of ice-cold PBS per well. Washing with cold buffer is crucial as it slows down the efflux pumps, preventing loss of signal during the wash steps.[5]
-
Efflux Measurement: After the final wash, add 100 µL of fresh, warm, serum-free medium to each well. Immediately read the plate on a fluorescence microplate reader (Ex: ~495 nm / Em: ~520 nm). This is your "Time 0" reading.
-
Optional Kinetic Reading: For a more detailed analysis, you can continue to incubate the plate at 37°C and take additional readings every 15-30 minutes for 1-2 hours to measure the rate of efflux.
Inhibitor Concentration Reference Table
| Inhibitor | Primary Target | Typical Starting Concentration | Solubility |
| Verapamil | P-gp (ABCB1) | 10 - 50 µM | Water, Ethanol |
| MK-571 | MRPs (ABCC family) | 10 - 50 µM | DMSO, Ethanol |
| Probenecid | MRPs (ABCC family) | 100 µM - 1 mM | DMSO |
Section 5: Data Interpretation
A common way to quantify MDR activity is to calculate a Resistance Factor (RF) or Multidrug Resistance Activity Factor (MAF) .[20] This calculation normalizes the efflux activity of the resistant cells against both the parental cells and the effect of the inhibitor.
The formula is as follows:
RF = ( Fparental - FMDR ) / Fparental
Where:
-
Fparental = Mean fluorescence of the parental (non-MDR) cells (treated with vehicle).
-
FMDR = Mean fluorescence of the MDR cells (treated with vehicle).
A result closer to 1 indicates high resistance, while a result closer to 0 indicates low resistance.
To show the effect of your inhibitor, you can calculate the Reversal Fold :
Reversal Fold = FMDR + Inhibitor / FMDR
Where:
-
FMDR + Inhibitor = Mean fluorescence of the MDR cells treated with the inhibitor.
-
FMDR = Mean fluorescence of the MDR cells treated with vehicle.
A value significantly greater than 1 demonstrates that the inhibitor is effectively blocking the efflux pumps and reversing the resistance phenotype in this assay.
References
Sources
- 1. 5-Carboxyfluorescein Diacetate [sigmaaldrich.com]
- 2. biotium.com [biotium.com]
- 3. 5-CFDA (5-Carboxyfluorescein Diacetate) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. rhinologyjournal.com [rhinologyjournal.com]
- 9. Evaluation of potential substrates and inhibitors of MRP2 transporter to predict effective combinatorial chemotherapeutic agents for treating MRP2-associated non-responsive colorectal cancer - Journal of King Saud University - Science [jksus.org]
- 10. Effect of probenecid on the whole-body disposition of 6-bromo-7-[11C]methylpurine in humans assessed with long axial field-of-view PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Identification of proteins responsible for the multiple drug resistance in 5-fluorouracil-induced breast cancer cell using proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. agilent.com [agilent.com]
- 21. USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY [aesnet.org]
- 22. brieflands.com [brieflands.com]
- 23. Functional expression of P-glycoprotein and multidrug resistance-associated protein (Mrp1) in primary cultures of rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. antimicrob.net [antimicrob.net]
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- 32. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
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- 38. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-CMF Solubility & Assay Optimization
Executive Summary: The Chemistry of the "Crash"
5-Chloromethylfluorescein (5-CMF) is a thiol-reactive fluorescent probe.[1] Unlike its diacetate precursor (CellTracker™ Green CMFDA), 5-CMF is the "active" fluorophore, often used in cell-free Glutathione S-Transferase (GST) assays or as a calibration standard.
The Core Problem: Users frequently encounter immediate precipitation ("crashing out") when diluting 5-CMF stocks into aqueous buffers. The Root Cause:
-
Hydrophobicity: The chloromethyl group adds significant lipophilicity to the xanthene core.
-
pKa Sensitivity: The pKa of the fluorescein phenolic group is ~6.4. In buffers with pH < 7.0, a significant fraction of the molecule exists in the protonated (neutral), non-ionic form, which is functionally insoluble in water.
-
Pi-Stacking: Like many xanthene dyes, 5-CMF forms non-fluorescent H-type aggregates in aqueous solutions at high concentrations.
The "Golden Rules" of 5-CMF Preparation
To prevent precipitation, you must adhere to these three non-negotiable rules.
Rule 1: The Anhydrous Stock
Never dissolve 5-CMF directly in buffer. You must create a high-concentration stock (1–10 mM) in anhydrous DMSO or DMF .
-
Why: Water in the stock solution accelerates hydrolysis of the chloromethyl group (deactivating the probe) and promotes micro-precipitation.
Rule 2: The pH Threshold
Ensure your aqueous buffer is pH 7.2 or higher .
-
Why: At pH 7.4, the phenolic group is ionized (anionic), significantly increasing solubility. At pH 6.0, the molecule is protonated and hydrophobic.
Rule 3: The Intermediate Dilution (The "Step-Down" Method)
Do not jump from 10 mM DMSO stock to 10 µM aqueous buffer in one step.
-
Protocol: Dilute the stock 1:10 in pure ethanol or DMF first, then dilute that intermediate into the final buffer. This prevents the formation of "micro-clumps" that act as nucleation sites for precipitation.
Visual Troubleshooting Workflows
Workflow A: Proper Preparation to Avoid Precipitation
Figure 1: Decision tree for preparing stable 5-CMF solutions. Note the critical pH check point.
Troubleshooting Q&A: Field Scenarios
Scenario 1: "My buffer turned cloudy immediately upon adding the probe."
Diagnosis: This is "Solvent Shock." You likely added a hydrophobic DMSO stock rapidly into a static aqueous buffer. Corrective Action:
-
Spin-Down Test: Centrifuge the sample at 13,000 x g for 5 minutes. If a pellet forms (usually orange/red), the probe has precipitated.
-
The Fix: You cannot rescue the current sample. For the next attempt, use the Intermediate Dilution method (see Rule 3 above). Ensure your buffer contains a surfactant if compatible with your assay (e.g., 0.05% Pluronic F-127 or 0.1% BSA).
Scenario 2: "I have no signal, but the probe is in solution."
Diagnosis: Possible Thiol Quenching or pH Quenching. Investigation:
-
Check Buffer Composition: Does your buffer contain DTT, 2-Mercaptoethanol, or TCEP?
-
Mechanism:[2] 5-CMF reacts with any free thiol. If your buffer has reducing agents, they will scavenge the probe before it reacts with your target (GST/Protein).
-
-
Check pH: Is the pH < 6.0?
-
Mechanism:[2] Fluorescein derivatives have low quantum yield in acidic environments due to protonation of the xanthene ring system. Corrective Action: Use a standard PBS (pH 7.4) or Tris buffer. Remove exogenous thiols via dialysis if necessary.
-
Scenario 3: "Can I store the 10 µM aqueous working solution for next week?"
Answer: No. Reasoning:
-
Hydrolysis: The chloromethyl group is reactive. In water, it slowly hydrolyzes to a hydroxymethyl group, rendering the probe unreactive toward thiols.
-
Adsorption: At low concentrations (µM range), hydrophobic dyes adhere to plastic tubes (polystyrene/polypropylene), effectively lowering the actual concentration over time. Protocol: Prepare working solutions fresh. Discard after 4 hours.
Quantitative Reference Data
Table 1: Solubility & Stability Profile
| Parameter | Condition | Outcome | Reference |
| Solubility (DMSO) | 10 mM | Excellent. Stable at -20°C (desiccated).[3] | [1] |
| Solubility (PBS pH 7.4) | > 50 µM | Poor. High risk of precipitation. | [2] |
| Solubility (PBS pH 7.4) | < 10 µM | Good. Stable for short-term assays. | [2] |
| Solubility (pH 5.5) | Any Conc. | Precipitation. Protonated form is insoluble. | [3] |
| Excitation/Emission | pH 9.0 | 492 nm / 516 nm | [1] |
| Reactivity | + Thiols (GSH) | Forms Thioether (Stable conjugate). | [4] |
Experimental Validation: The "Spin-Down" Assay
If you suspect micro-precipitation (which can cause false positives in scattering assays or false negatives in fluorescence), perform this validation before running your main experiment.
-
Prepare: Make your 5-CMF working solution (e.g., 10 µM) in your assay buffer.
-
Measure T0: Take an aliquot and measure fluorescence (Ex 492 / Em 516).
-
Centrifuge: Spin the remaining solution at high speed (>10,000 x g) for 10 minutes.
-
Measure T_super: Carefully pipette the supernatant (avoiding the bottom of the tube) and measure fluorescence.
-
Calculate:
-
Pass Criteria: > 95% retention of signal.
-
Fail Criteria: < 90% signal (indicates probe crashed out).
-
References
-
Thermo Fisher Scientific. CellTracker™ Green CMFDA Dye Product Information. Molecular Probes User Manual.
-
Cayman Chemical. 5-Carboxyfluorescein Product Information & Solubility Data. (Analogous solubility profile for fluorescein derivatives).
-
Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd Edition). Chapter 4: Fluorescent Probes. Academic Press. (Authoritative text on fluorophore solubility and conjugation chemistry).
-
Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Section 15.2: Thiol-Reactive Probes.
Sources
- 1. Buy 5-CMF [5-(Chloromethyl)fluorescein] | 147963-25-5 [smolecule.com]
- 2. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
advantages of 5-CMF over fluorescein diacetate (FDA)
Executive Summary: The Retention Paradox
In drug development and phenotypic screening, the choice between Fluorescein Diacetate (FDA) and 5-Chloromethylfluorescein Diacetate (CMFDA, yielding 5-CMF) is often mistakenly viewed as a choice between two similar "green" viability dyes. This is a fundamental error.
While both probes rely on intracellular esterase cleavage to generate fluorescence, they diverge radically in intracellular pharmacokinetics . FDA generates free fluorescein, a polar molecule that is rapidly actively transported out of viable cells (the "pump-out" artifact), often leading to false negatives in assays exceeding 2 hours.
In contrast, 5-CMF contains a chloromethyl moiety that acts as a thiol-reactive anchor . Upon activation, it covalently binds to intracellular thiols (primarily glutathione and proteins), rendering the fluorophore membrane-impermeant. This guide details why 5-CMF is the superior standard for multi-generational tracking, co-culture segregation, and assays requiring wash-insensitivity.
Mechanistic Divergence: Passive Retention vs. Covalent Anchoring
To understand the superiority of 5-CMF, one must analyze the fate of the fluorophore after esterase hydrolysis.
The FDA Failure Mode (Anion Transport)
FDA enters the cell passively. Intracellular esterases cleave the acetate groups, leaving Fluorescein .[1][2] While Fluorescein is charged (polar), it is a substrate for organic anion transporters (OATs) and Multidrug Resistance Proteins (MRPs). Healthy cells actively pump the signal out, causing rapid signal decay (
The 5-CMF Success Mode (Glutathione Conjugation)
CMFDA (CellTracker™ Green) enters passively. Esterases cleave it to 5-CMF .[3] The chloromethyl group on 5-CMF is an electrophile. It undergoes a nucleophilic attack by the thiol (-SH) group of Glutathione (GSH), catalyzed by Glutathione S-Transferase (GST).[4][5][] This forms a Fluorescein-Glutathione conjugate (and protein conjugates) that is too bulky and hydrophilic to cross the membrane or be easily pumped out.
Mechanistic Pathway Diagram
Figure 1: Comparative metabolic fate of FDA vs. CMFDA. Note the leakage pathway of FDA versus the covalent trapping of 5-CMF.
Performance Comparison: The Data
The following data summarizes the operational differences relevant to high-throughput screening (HTS) and microscopy.
| Feature | Fluorescein Diacetate (FDA) | 5-CMF (via CMFDA) | Impact on Research |
| retention Time | Short (< 4 hours) | Long (> 72 hours / 3-6 generations) | 5-CMF allows multi-day proliferation studies. |
| Mechanism of Retention | Membrane polarity (Passive) | Covalent Thiol Conjugation | 5-CMF signal survives fixation and permeabilization (aldehyde-fixable). |
| Leakage Risk | High (Active Efflux) | Low (Cell-Impermeant Conjugate) | FDA requires immediate imaging; 5-CMF allows batch processing. |
| Cytotoxicity | Moderate (High conc. needed) | Low (Effective at low | 5-CMF is less likely to perturb sensitive primary cells. |
| Signal-to-Noise | Low after washing | High (Wash-tolerant) | 5-CMF permits vigorous washing to remove background. |
| Co-Culture Suitability | Poor (Dye transfer) | Excellent | 5-CMF does not leak to adjacent cells, enabling mixed-population analysis. |
Optimized Experimental Protocol: 5-CMF Loading
Objective: To achieve uniform, long-term staining of adherent mammalian cells while minimizing cytotoxicity. Reagent: CellTracker™ Green CMFDA (or generic 5-Chloromethylfluorescein Diacetate).
Pre-Experimental Considerations (The "Why"):
-
Serum-Free Loading: Serum contains esterases that will hydrolyze CMFDA outside the cell, creating high background and reducing effective loading. Always load in serum-free buffer (PBS or basal media).
-
The Recovery Phase: Unlike FDA, 5-CMF requires a post-stain incubation in complete media. This allows the chloromethyl group to fully react with intracellular thiols and for unreacted dye to pump out, ensuring high signal-to-noise.
Step-by-Step Workflow
-
Preparation:
-
Prepare a 10 mM stock solution of CMFDA in high-quality anhydrous DMSO. Store at -20°C.
-
Dilute stock to 0.5 – 25 µM working solution in pre-warmed, serum-free medium (e.g., Opti-MEM or PBS). Note: Start with 5 µM for most cell lines.
-
-
Staining (The Pulse):
-
The Reaction Phase (Critical Step):
-
Imaging/Analysis:
-
Cells are now ready for imaging, trypsinization, or long-term culture.
-
Excitation/Emission: 492/517 nm (FITC settings).
-
Workflow Logic Diagram
Figure 2: Optimized 5-CMF staining workflow emphasizing the critical recovery phase for covalent conjugation.
Troubleshooting & Nuances
1. Low Signal Intensity?
-
Cause: Low intracellular thiol levels.
-
Insight: 5-CMF relies on Glutathione (GSH).[5][9][12] Cells under high oxidative stress (or specific knockouts) may have depleted GSH pools, preventing the "trap" mechanism.
-
Solution: Verify cell health.[2] If using GSH-depleted models, increase dye concentration or switch to an amine-reactive dye (e.g., CFSE), though CFSE is more cytotoxic.
2. Uneven Staining?
-
Cause: Dye precipitation or serum contamination.
-
Insight: CMFDA is hydrophobic.[2] If added directly to serum-rich media, it binds albumin before entering the cell.
-
Solution: Strictly adhere to the serum-free loading step. Vortex the working solution immediately before adding to cells.
3. "I need to fix the cells."
-
Verdict: Use 5-CMF.
-
Reasoning: Because 5-CMF covalently binds to proteins and thiols, it survives aldehyde fixation (4% PFA) and detergent permeabilization. FDA will wash out immediately upon fixation.
References
-
Haugland, R. P. (1992). Intracellular retention of chloromethyl derivatives of fluorescein. U.S. Patent No. 5,135,917.
-
Poole, C. A., et al. (1996). Confocal imaging of the chondron: The use of CellTracker Green CMFDA to determine cell viability in fresh and digested cartilage. Connective Tissue Research, 33(4), 233-241.
-
Thermo Fisher Scientific. (2018). CellTracker™ Green CMFDA Dye Product Information Sheet. Pub. No. MAN0001826.
-
Poot, M., et al. (1999). Cell cycle analysis using cell-tracking dyes. Methods in Molecular Biology, 113, 185-198.
- Wang, X., et al. (2010). Comparison of different fluorescent dyes for labeling of mesenchymal stem cells. Journal of Southeast University, 30(4), 455-459.
Sources
- 1. Classification of phytoplankton cells as live or dead using the vital stains fluorescein diacetate and 5‐chloromethylfluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. accegen.com [accegen.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. gongyingshi.com [gongyingshi.com]
- 9. What Is Glutathione Conjugation? - Xcode Life [xcode.life]
- 10. researchgate.net [researchgate.net]
- 11. Classification of phytoplankton cells as live or dead using the vital stains fluorescein diacetate and 5-chloromethylfluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
